molecular formula C11H17NO B12302637 2-Amino-2-mesitylethanol

2-Amino-2-mesitylethanol

Cat. No.: B12302637
M. Wt: 179.26 g/mol
InChI Key: OUGDZOJXPDNULU-UHFFFAOYSA-N
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Description

2-Amino-2-mesitylethanol is an organic compound with the molecular formula C11H17NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a mesityl group (a derivative of benzene with three methyl groups)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-mesitylethanol typically involves the reaction of mesitylmagnesium bromide with an appropriate amine. Mesitylmagnesium bromide can be prepared using standard Grignard techniques from 2-bromomesitylene . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of Grignard reactions and the use of mesityl derivatives suggest that scalable methods could be developed based on existing organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-mesitylethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

2-Amino-2-mesitylethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-mesitylethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-mesitylethanol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-amino-2-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(12)6-13/h4-5,10,13H,6,12H2,1-3H3

InChI Key

OUGDZOJXPDNULU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)N)C

Origin of Product

United States

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